[4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[4-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-19(15-8-10-18(11-9-15)12-16(20)21)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWYXDYVLCRYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a drug candidate. It may exhibit biological activity such as enzyme inhibition or receptor binding, making it a valuable tool in drug discovery.
Medicine
In medicine, [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid derivatives are explored for their therapeutic potential. They may be developed into drugs for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine-Acetic Acid Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Hydrophilicity and Solubility :
- The hydroxymethyl analog (173.21 g/mol) exhibits the highest hydrophilicity due to its hydroxyl group, making it suitable for aqueous formulations .
- The Cbz-protected target compound (320.39 g/mol) has moderate solubility, while the ethoxycarbonyl analog (215.25 g/mol) may exhibit better solubility in polar solvents .
Enzymatic Interactions :
- Compounds with fluorinated (e.g., 10d) or chlorinated groups (e.g., 10e in ) show enhanced binding to enzymes like sEH due to halogen bonding .
- The carbamimidoyl group in the piperazine-linked analog () may interact with charged residues in receptor binding pockets, similar to guanidine-containing drugs like metformin .
Challenges and Limitations
- Target Compound : Discontinued commercial availability (CymitQuimica) limits accessibility for further research .
- Bulkier Analogs (e.g., 10d, 10e): High molecular weights (>500 g/mol) may reduce bioavailability due to poor membrane permeability .
- Hydrophilic Derivatives (e.g., hydroxymethyl analog): While improving solubility, excessive hydrophilicity may hinder blood-brain barrier penetration .
Biological Activity
The compound [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings and case studies.
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : Approximately 320.39 g/mol
- InChI Key : Not specified in the search results.
The biological activity of this compound is attributed to its structural components, particularly the benzyloxycarbonyl group and the ethylamino moiety . These groups enhance hydrophobic interactions and facilitate hydrogen bonding with target proteins, thereby modulating enzymatic activity and receptor signaling pathways.
Interaction with Molecular Targets
- Enzymatic Modulation : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Binding : The structural features allow for interaction with various receptors, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For example:
- Inhibition of PI3-Kinase : Studies have shown that piperidine derivatives can inhibit Class I PI3-kinase enzymes crucial for cancer cell growth. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells .
- Cell Proliferation Studies : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells), showing an IC50 value of approximately 9 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid | A549 | 9 | PI3-Kinase inhibition |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 | AMPK pathway modulation |
Neuroprotective Effects
The compound's ability to interact with neurotransmitter receptors suggests potential neuroprotective effects. Piperidine derivatives have been studied for their capacity to inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of various piperidine derivatives against a panel of human cancer cell lines. The findings indicated that compounds similar to [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exhibited significant cytotoxicity, particularly against HepG2 cells .
- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, piperidine derivatives demonstrated a reduction in amyloid-beta aggregation and improved cognitive function, suggesting that [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid may have similar effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for [4-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : The synthesis typically involves multi-step protection and coupling reactions. For example:
- Step 1 : Introduce the benzyloxycarbonyl (Cbz) group to protect the ethyl-amino moiety, as seen in peptide synthesis protocols .
- Step 2 : Couple the protected piperidine derivative with acetic acid using carbodiimide-based activation (e.g., EDC/HOBt) .
- Step 3 : Purify the product via reversed-phase HPLC or column chromatography, as described in impurity synthesis workflows for related compounds .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to ensure complete coupling and avoid residual intermediates.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze the - and -NMR spectra to confirm the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and acetic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula .
- FT-IR : Confirm ester (C=O stretch at ~1720 cm) and carboxylic acid (broad O-H stretch at ~2500–3300 cm) functionalities .
Q. What solvent systems are compatible with this compound during purification?
- Methodological Answer :
- Compatible Solvents : Acetonitrile, methanol, and aqueous buffers (pH 2–7) are suitable for HPLC purification, as evidenced by solvent compatibility charts .
- Avoid : Chlorinated solvents (e.g., DCM) may interfere with Cbz-group stability; test solubility via small-scale trials before scaling up .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data during experimental design?
- Methodological Answer :
- Systematic Testing : Use a solubility screening matrix with solvents of varying polarity (e.g., DMSO, THF, ethyl acetate) and pH-adjusted buffers .
- Contradiction Example : While acetic acid is listed as incompatible with certain labware (e.g., syringe filters) , it may still be used in synthesis at low concentrations if contact time is minimized. Validate compatibility via pre-experiment material testing .
Q. What strategies optimize reaction yield while minimizing byproducts?
- Methodological Answer :
- Catalyst Selection : Use amidine-based catalysts (ABCs) to enhance coupling efficiency, as demonstrated in peptide synthesis .
- Temperature Control : Maintain reactions at 0–25°C to prevent Cbz-group cleavage or racemization .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Stability Assay : Incubate the compound in simulated biological fluids (e.g., PBS, pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Key Metrics : Track hydrolysis of the Cbz group (loss of benzyl alcohol byproducts) and acetic acid moiety (pH-dependent decomposition) .
Q. What advanced techniques address spectral data contradictions (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR : Use - HSQC or COSY to resolve overlapping signals from the piperidine ring and ethyl-amino group .
- Isotopic Labeling : Synthesize a -labeled acetic acid derivative to confirm carbonyl assignment and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
